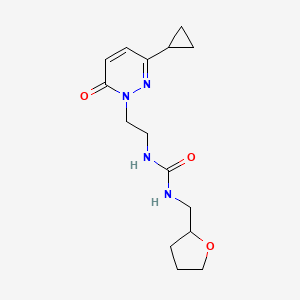

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest in various scientific fields due to its unique chemical structure. It consists of a urea moiety connected to both a pyridazine derivative and a tetrahydrofuran group. This combination of functionalities gives the compound distinctive chemical and physical properties that make it useful in diverse applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic synthesis. Here is a general outline:

Cyclopropylation:

Reacting a pyridazine derivative with a cyclopropylating agent (e.g., cyclopropylmagnesium bromide) in the presence of a catalyst.

Reaction conditions: Inert atmosphere, 0-5°C, using solvents like THF or diethyl ether.

N-Alkylation:

Using a bromoethyl reagent to alkylate the nitrogen atom on the pyridazine ring.

Reaction conditions: Room temperature, aprotic solvent (e.g., DMF).

Urea Formation:

Coupling the substituted pyridazine derivative with an isocyanate precursor in the presence of a base.

Reaction conditions: Moderate temperature, typically using an organic solvent like dichloromethane.

Tetrafuran Methylation:

Introducing the tetrahydrofuran group through a nucleophilic substitution reaction.

Reaction conditions: Mild heating, typically using tetrahydrofuran as the solvent.

Industrial Production Methods: Industrial-scale synthesis may involve optimized versions of the laboratory methods with improved yields and efficiency. Automation and continuous flow reactors can be utilized to enhance the scalability of the process, ensuring consistent product quality.

Types of Reactions

Oxidation: Oxidative conditions can transform the functional groups in the compound, particularly affecting the pyridazine and urea moieties.

Reduction: Reduction can impact the ketone group in the pyridazine ring, potentially converting it to an alcohol.

Substitution: Various nucleophiles can substitute the hydrogen atoms on the tetrahydrofuran ring or pyridazine derivative.

Common Reagents and Conditions

Oxidation: Use of reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) under anhydrous conditions.

Substitution: Using alkyl halides, acids, or bases in appropriate solvents like acetonitrile or ethanol.

Major Products Formed

Oxidative products include carboxylic acids or N-oxides.

Reduction typically yields alcohols or amines.

Substitution reactions can produce various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is used in:

Chemistry: As a synthetic intermediate in creating more complex molecules.

Biology: Investigating its effects on biological systems, particularly its interactions with enzymes or receptors.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: As a building block in the synthesis of materials with specific properties, like polymers or catalysts.

Wirkmechanismus

Mechanism by Which the Compound Exerts Its Effects: The precise mechanism of action can vary depending on its application:

Biochemical Interactions: It may act by binding to specific enzymes, altering their activity or function.

Molecular Targets and Pathways: The compound could interact with molecular targets like receptors or ion channels, affecting signaling pathways in cells.

Comparison with Other Similar Compounds

Structural Analogues: Compounds with similar backbones but different substituents (e.g., different alkyl or aryl groups).

Functional Analogues: Compounds with different structures but similar functionalities (e.g., other urea derivatives).

List of Similar Compounds

1-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

1-(2-(3-cyclopentyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

1-(2-(3-cyclopropyl-6-hydroxypyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Biologische Aktivität

The compound 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a novel chemical entity with potential biological activities. Its unique structure, which includes a pyridazinone ring and a cyclopropyl group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₂₂N₄O₃

- Molecular Weight : 306.36 g/mol

- CAS Number : 2034267-15-5

Structural Representation

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling cascades.

- Pathway Regulation : The compound may alter gene expression profiles through modulation of signaling pathways, potentially impacting cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this urea derivative exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF7 | 15 |

| Compound C | A549 | 12 |

Antimicrobial Activity

Research has also explored the antimicrobial potential of related compounds, indicating possible activity against bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

Case Studies

- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that a related pyridazinone compound inhibited the growth of multiple cancer cell lines, suggesting a promising avenue for further exploration in oncology.

- Animal Models : In vivo studies using murine models have shown that administration of similar urea compounds resulted in reduced tumor size and improved survival rates compared to control groups.

Eigenschaften

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c20-14-6-5-13(11-3-4-11)18-19(14)8-7-16-15(21)17-10-12-2-1-9-22-12/h5-6,11-12H,1-4,7-10H2,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNWQHYYKNVKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.